N-Ethyl-3-methoxyaniline
Overview
Description
N-Ethyl-3-methoxyaniline is an organic compound with the molecular formula C9H13NO It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by an ethyl group, and a methoxy group is attached to the benzene ring at the meta position
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Ethyl-3-methoxyaniline can be synthesized through several methods. One common approach involves the alkylation of 3-methoxyaniline with ethyl halides under basic conditions. Another method includes the reduction of N-ethyl-3-nitroanisole, which can be prepared by nitration of this compound followed by reduction.
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves catalytic hydrogenation of N-ethyl-3-nitroanisole using palladium or platinum catalysts. This method is preferred due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-Ethyl-3-methoxyaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinone derivatives.
Reduction: The nitro group in its precursor can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly at the ortho and para positions relative to the methoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: this compound from its nitro precursor.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
N-Ethyl-3-methoxyaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Industry: Used in the production of polymers and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of N-Ethyl-3-methoxyaniline depends on its specific application. In chemical reactions, it acts as a nucleophile due to the lone pair of electrons on the nitrogen atom. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved vary based on the context of its use.
Comparison with Similar Compounds
N-Methyl-3-methoxyaniline: Similar structure but with a methyl group instead of an ethyl group.
N-Ethyl-4-methoxyaniline: Similar structure but with the methoxy group at the para position.
N-Ethyl-3-methylaniline: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness: N-Ethyl-3-methoxyaniline is unique due to the specific positioning of the ethyl and methoxy groups, which influence its reactivity and applications
Properties
IUPAC Name |
N-ethyl-3-methoxyaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-3-10-8-5-4-6-9(7-8)11-2/h4-7,10H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFQXCZCRJSGHPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=CC=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80342935 | |
Record name | N-Ethyl-3-methoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80342935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41115-30-4 | |
Record name | N-Ethyl-3-methoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80342935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-ethyl-3-methoxyaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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